![molecular formula C20H20F6N8O2S B10856416 1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone CAS No. 1967811-46-6](/img/structure/B10856416.png)

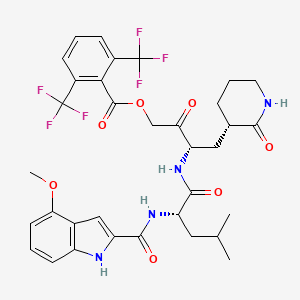

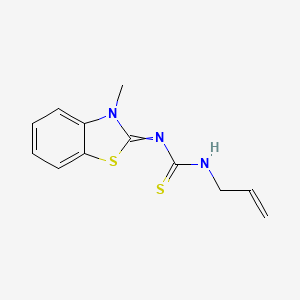

1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ACT-777991 is a novel small-molecule antagonist of the C-X-C chemokine receptor type 3 (CXCR3). This compound has been designed for therapeutic potential in CXCR3-driven inflammatory conditions, such as type 1 diabetes . It is a synthetic organic compound that has shown promising results in preclinical and clinical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ACT-777991 involves multiple steps, starting with the preparation of an alkylated 1,2,4-triazole building block. The initial synthesis via direct triazole alkylation suffered from poor regioselectivity control, providing the desired product in low yield. To overcome this, two scalable synthetic routes were developed .

-

First Route

Step 1: Alkylation of symmetrical 3,5-dibromo-1,2,4-triazole with tert-butyl-2-bromoacetate.

Step 2: Reduction of the intermediate to selectively form the desired product.

Step 3: Methylation via a palladium-catalyzed cross-coupling reaction.

Step 4: Hydrolysis of the benzyl ester to obtain the final product.

-

Second Route

Step 1: Formation of a condensation product using hydrazine hydrochloride salt and methylacetimidate.

Step 2: Reaction with triethyl orthoformate to yield the benzyl ester.

Step 3: De novo synthesis to provide the final product in a cost-effective manner.

Industrial Production Methods

The industrial production of ACT-777991 follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The process involves large-scale reactions under controlled conditions to maintain consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

ACT-777991 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

ACT-777991 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying CXCR3 antagonism.

Biology: Investigated for its role in modulating immune cell migration and inflammation.

Medicine: Explored as a potential therapeutic agent for type 1 diabetes and other inflammatory conditions.

Industry: Utilized in the development of new drugs targeting CXCR3-driven diseases

Mécanisme D'action

ACT-777991 exerts its effects by antagonizing the CXCR3 receptor, which is mainly expressed on immune cells from the lymphoid lineage, including activated T cells. By blocking the binding of its inducible chemokine ligands (CXCL9, CXCL10, and CXCL11), ACT-777991 inhibits downstream signaling events and the migration of activated T cells to sites of inflammation . This mechanism helps in reducing inflammation and preserving insulin production in type 1 diabetes .

Comparaison Avec Des Composés Similaires

Similar Compounds

ACT-1004-1239: Another CXCR3 antagonist investigated for demyelinating diseases.

ACT-709478: A T-type calcium channel blocker for epileptic encephalopathy.

Uniqueness of ACT-777991

ACT-777991 is unique due to its high potency, selectivity, and insurmountable antagonism of the CXCR3 receptor. It has shown dose-dependent efficacy and target engagement in preclinical models, making it a promising candidate for clinical development .

Propriétés

Numéro CAS |

1967811-46-6 |

|---|---|

Formule moléculaire |

C20H20F6N8O2S |

Poids moléculaire |

550.5 g/mol |

Nom IUPAC |

1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone |

InChI |

InChI=1S/C20H20F6N8O2S/c1-11-29-10-33(31-11)9-14(36)34-4-3-32(8-13(34)2-5-35)16-15(30-18(37-16)20(24,25)26)12-6-27-17(28-7-12)19(21,22)23/h6-7,10,13,35H,2-5,8-9H2,1H3/t13-/m1/s1 |

Clé InChI |

FDZFVXKCJKOSRC-CYBMUJFWSA-N |

SMILES isomérique |

CC1=NN(C=N1)CC(=O)N2CCN(C[C@H]2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |

SMILES canonique |

CC1=NN(C=N1)CC(=O)N2CCN(CC2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)

![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)